molecular formula C9H7ClN2O B1312734 1-(5-Chloro-1H-indazol-1-yl)ethanone CAS No. 98083-43-3

1-(5-Chloro-1H-indazol-1-yl)ethanone

Cat. No. B1312734
CAS RN: 98083-43-3
M. Wt: 194.62 g/mol
InChI Key: LNRWUGNNZNFPPR-UHFFFAOYSA-N
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Description

1-(5-Chloro-1H-indazol-1-yl)ethanone, also known as 1-acetyl-5-chloro-1H-indazole, is a compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is a solid substance that is sealed in dry and stored at 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom . The InChI code for this compound is 1S/C9H7ClN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 144-145°C . It is sealed in dry and stored at 2-8°C .

Scientific Research Applications

Synthesis of Agricultural and Antifungal Compounds

A method detailed for the preparation of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, an analog to 1-(5-Chloro-1H-indazol-1-yl)ethanone, highlights its utility in creating fungicides such as prothioconazole, indicating potential agricultural applications (Ji et al., 2017). This showcases the compound's relevance in synthesizing chemicals that protect crops from fungal diseases.

Corrosion Inhibition for Metals

Research on 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) as a corrosion inhibitor demonstrates the potential of structurally related compounds in protecting metals in corrosive environments (Jawad et al., 2020). This suggests that this compound could be explored for similar applications, contributing to materials science and engineering by extending the life of metal structures.

Antimicrobial and Antifungal Activities

The synthesis and biological evaluation of compounds derived from chloro-substituted ethanones reveal significant antimicrobial activities, hinting at the potential of this compound in pharmaceutical applications (Sherekar et al., 2022). Such compounds could be foundational in developing new treatments against bacterial and fungal infections.

Advanced Material Synthesis

Investigations into the synthesis of novel triazole and indazole derivatives offer insights into the development of materials with potential applications in electronics, optics, and as ligands in catalysis (Bhat et al., 2016). This suggests that this compound could play a role in synthesizing materials for high-tech applications.

Antitubercular Agents

Research focusing on derivatives targeting Mycobacterium tuberculosis dihydrofolate reductase (DHFR) for tuberculosis treatment suggests the potential of indazole derivatives in medicinal chemistry (Sharma et al., 2019). The structural similarity to this compound underscores its potential utility in developing novel antitubercular agents.

Safety and Hazards

The safety information for 1-(5-Chloro-1H-indazol-1-yl)ethanone includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

1-(5-Chloro-1H-indazol-1-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can affect the expression of genes related to apoptosis, leading to changes in cell survival and death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of specific signaling pathways or inhibition of certain enzymes. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal activity without significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted. The effects on metabolic flux and metabolite levels can vary depending on the specific pathways involved .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as well as its accumulation in certain tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate signaling pathways and enzyme activity .

properties

IUPAC Name

1-(5-chloroindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRWUGNNZNFPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469478
Record name 1-(5-Chloro-1H-indazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98083-43-3
Record name 1-(5-Chloro-1H-indazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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